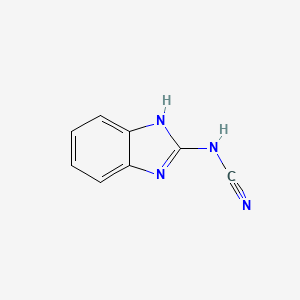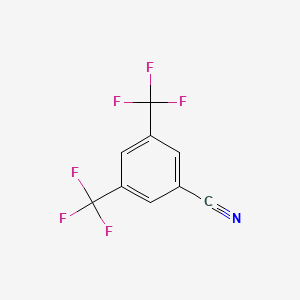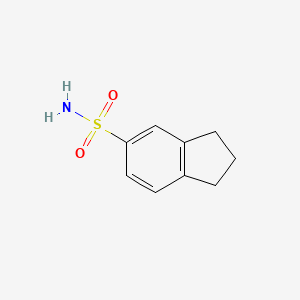
1-(4-三氟甲基苯基)哌嗪
概述
描述
1-(4-Trifluoromethylphenyl)piperazine is a chemical compound that has been studied for its potential effects on serotonin receptors in the brain. It has been shown to act as a serotonin receptor agonist, which can influence various neurotransmitter systems and potentially affect mood and behavior .
Synthesis Analysis
The synthesis of related piperazine compounds often involves multi-step chemical reactions. For instance, derivatives of 1-(4-Trifluoromethylphenyl)piperazine have been synthesized using methods such as the Mannich reaction, which involves the reaction of secondary amines with formaldehyde and ketones or aldehydes . Another approach for synthesizing piperazine derivatives with trifluoromethyl groups involves the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, was elucidated and found to have a nearly planar benzimidazole ring and a piperazine ring in a chair conformation . These structural details are crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
Piperazine compounds can undergo various chemical reactions. The synthesis of 1-(4-Trifluoromethylphenyl)piperazine derivatives often involves reactions such as cyclization, condensation, and deprotection . These reactions are carefully designed to introduce specific functional groups that can modulate the biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, including those with a trifluoromethylphenyl group, are characterized using spectroscopic methods such as IR, NMR, and mass spectrometry. These properties are influenced by the presence of the trifluoromethyl group, which can affect the compound's lipophilicity, metabolic stability, and ability to interact with biological targets . The crystal structure analysis provides additional insights into the intermolecular interactions and the overall three-dimensional architecture of the compound .
科学研究应用
作用机制
Target of Action
The primary target of 1-(4-Trifluoromethylphenyl)piperazine is the serotonergic system . This compound acts as a serotonergic releasing agent , which means it promotes the release of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes.
Mode of Action
1-(4-Trifluoromethylphenyl)piperazine interacts with the serotonergic system by increasing the release of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, the space between neurons, which enhances the transmission of signals between neurons.
安全和危害
属性
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-1-3-10(4-2-9)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQMAPSJLHRQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184534 | |
| Record name | 1-(4-(Trifluoromethyl)phenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30459-17-7 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30459-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(Trifluoromethyl)phenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030459177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(Trifluoromethyl)phenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(trifluoromethyl)phenyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG9TSZ5YPW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1-(4-Trifluoromethylphenyl)piperazine being studied in wastewater analysis?
A1: 1-(4-Trifluoromethylphenyl)piperazine belongs to the piperazine class of compounds, which includes several psychoactive substances. The presence of this compound, along with other new psychoactive substances (NPS) like methcathinone, mephedrone, and butylone, in wastewater [] indicates potential use and release into the environment. Monitoring wastewater for these emerging drugs helps researchers understand drug use trends and develop appropriate treatment strategies for their removal.
Q2: What analytical techniques are used to identify and quantify 1-(4-Trifluoromethylphenyl)piperazine in complex mixtures?
A2: Gas chromatography-mass spectrometry (GC-MS) is a primary technique for detecting and quantifying 1-(4-Trifluoromethylphenyl)piperazine in complex mixtures like wastewater []. This method involves separating compounds based on their volatility and then identifying them based on their mass-to-charge ratio.
Q3: Are there alternative derivatization methods for analyzing 1-(4-Trifluoromethylphenyl)piperazine using GC-MS?
A3: While acylation using reagents like PFPA is a common derivatization method for GC-MS analysis of amphetamine-type stimulants [], the research also mentions an alternative using silylation with BSTFA:TMCS (99:1) []. This suggests that different derivatization approaches might be employed depending on the specific requirements of the analysis and the target compounds being investigated.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)
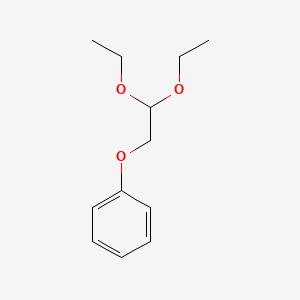
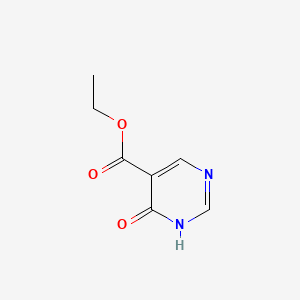
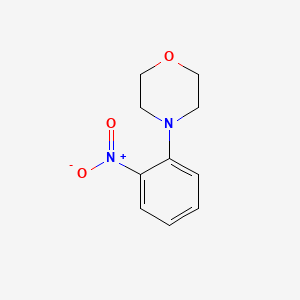
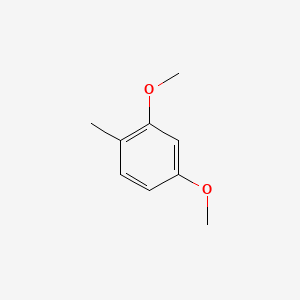

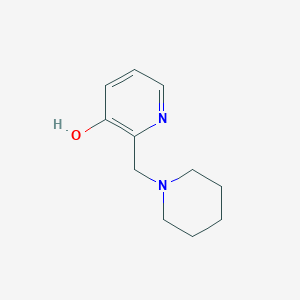
![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)
